molecular formula C18H16F4N2O3 B2871607 N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide CAS No. 1351641-79-6

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

Cat. No. B2871607
CAS RN: 1351641-79-6
M. Wt: 384.331
InChI Key: JEMCFRJCZWVHIB-UHFFFAOYSA-N
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Description

“N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide” is a complex organic compound. It contains a fluorobenzyl group, a trifluoromethylphenyl group, and an oxalamide group. Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxalamide group and the introduction of the fluorobenzyl and trifluoromethylphenyl groups. Protodeboronation of pinacol boronic esters is a method that could potentially be used in the synthesis .


Chemical Reactions Analysis

The compound could undergo a variety of reactions depending on the conditions. For example, reactions at the benzylic position are very important for synthesis problems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the aromatic rings. Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is a compound with a complex structure featuring both fluorobenzyl and trifluoromethylphenyl groups. This molecular configuration suggests potential applications in various fields of scientific research, although it's not directly mentioned in the available literature. However, by exploring similar compounds and their functionalities, we can infer possible applications.

Insecticidal Activity

Compounds with similar structures, such as Flubendiamide, have been identified as novel insecticides with high activity against lepidopterous pests. The unique chemical structure of these compounds, featuring fluorinated groups, contributes to their effectiveness and specificity in targeting pest populations while being safe for non-target organisms. This suggests that N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide could potentially be explored for its insecticidal properties (Tohnishi et al., 2005).

Pharmaceutical Research

The structural features of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide resemble those of compounds that have shown promise in pharmaceutical research, particularly as inhibitors of specific proteins or enzymes. For instance, certain analogues have demonstrated the ability to inhibit nucleoside transport, suggesting potential applications in drug development for diseases where nucleoside transport modulation is beneficial (Tromp et al., 2004).

Neuroprotection and Drug Discovery

Compounds targeting the Na+/Ca2+ exchange process have been identified as having therapeutic potential in neuroprotective drug development. The specificity of these compounds towards different NCX isoforms highlights the importance of structural nuances in medicinal chemistry. Given its complex structure, N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide could be of interest in the development of neuroprotective agents (Iwamoto & Kita, 2006).

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or materials science, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O3/c19-14-7-1-11(2-8-14)9-23-16(26)17(27)24-10-15(25)12-3-5-13(6-4-12)18(20,21)22/h1-8,15,25H,9-10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMCFRJCZWVHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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